Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- is a chemical compound with the molecular formula C10H8BrF3NO It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzenemethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method is the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino, bromine, and trifluoromethyl groups allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-amino-3-bromo-5-nitro-
- Benzenemethanol, 4-amino-α-(bromomethyl)-3-chloro-5-(trifluoromethyl)-
Uniqueness
Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various research and industrial contexts.
Properties
CAS No. |
688020-70-4 |
---|---|
Molecular Formula |
C8H7BrF3NO |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
[4-amino-3-bromo-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-2-4(3-14)1-5(7(6)13)8(10,11)12/h1-2,14H,3,13H2 |
InChI Key |
LFCMDAAIGUBUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.